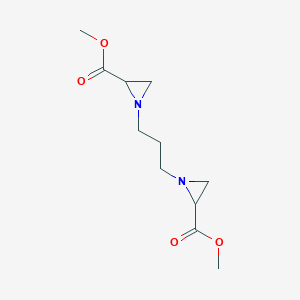
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide, commonly known as DNNSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C.
Mecanismo De Acción
The mechanism of action of DNNSA is not fully understood. However, it has been proposed that DNNSA inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
Biochemical and Physiological Effects:
DNNSA has been shown to have several biochemical and physiological effects. DNNSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DNNSA in lab experiments is its potential to inhibit the growth of cancer cells. DNNSA has been shown to be effective in inhibiting the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. Additionally, DNNSA has a well-defined synthesis method, which allows for the production of high yields of DNNSA with high purity.
However, there are also limitations to using DNNSA in lab experiments. DNNSA has not been extensively studied in vivo, and its safety profile is not well established. Additionally, DNNSA's mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on DNNSA. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action of DNNSA could lead to the development of more effective cancer treatments. Additionally, further research is needed to establish the safety profile of DNNSA and its potential side effects. Finally, there is a need to investigate the potential of DNNSA in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, DNNSA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA has been shown to inhibit the growth of various cancer cells and has a well-defined synthesis method. However, further research is needed to establish its safety profile and its mechanism of action. Overall, DNNSA has the potential to be a valuable tool in cancer research and other fields.
Métodos De Síntesis
DNNSA can be synthesized by the reaction of 2-naphthylamine with chlorosulfonic acid, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield DNNSA. The synthesis method has been optimized to produce high yields of DNNSA with high purity.
Aplicaciones Científicas De Investigación
DNNSA has been extensively studied for its potential applications in various fields. One of the most significant applications of DNNSA is in the field of cancer research. DNNSA has been shown to inhibit the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. DNNSA achieves this by inducing apoptosis, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propiedades
IUPAC Name |
2,2-dichloro-N-naphthalen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11(14)12(16)15-19(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTBXCYSGIQMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)


![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)



